molecular formula C24H30N4O4 B2414621 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide CAS No. 896343-71-8

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

Cat. No.: B2414621
CAS No.: 896343-71-8
M. Wt: 438.528
InChI Key: OWYJKLNYEVWGDT-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by an oxalamide functional group that links two key moieties: a 2-(benzo[d][1,3]dioxol-5-yl)ethyl unit and a 2-methylbenzyl group. The presence of the 4-methylpiperazine substituent is a critical structural feature, as this heterocycle is commonly found in bioactive molecules and can influence the compound's solubility, bioavailability, and interaction with biological targets . Compounds with structural similarities, particularly those featuring the benzo[d][1,3]dioxole (commonly known as the methylenedioxyphenyl group) and N-substituted piperazines, have been investigated for a wide range of biological activities. Research on analogous structures suggests potential value in probing neurological pathways or as a precursor for developing enzyme inhibitors . As a building block, this compound offers researchers a versatile template for structure-activity relationship (SAR) studies, allowing for the exploration of interactions with various enzymes and receptors. It is supplied as a high-purity solid and should be stored in a cool, dry environment, protected from light to maintain stability, in line with best practices for handling similar organic compounds . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methylphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-17-5-3-4-6-19(17)14-25-23(29)24(30)26-15-20(28-11-9-27(2)10-12-28)18-7-8-21-22(13-18)32-16-31-21/h3-8,13,20H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYJKLNYEVWGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, particularly in the context of antibacterial and anticancer properties.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzo[d][1,3]dioxole moiety.
  • A 4-methylpiperazine group.
  • An oxalamide linkage.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The detailed synthetic pathways can include:

  • Formation of the benzo[d][1,3]dioxole derivative.
  • Alkylation with piperazine.
  • Coupling with the methylbenzyl component to form the final oxalamide structure.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:

  • Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
  • Case Studies : In vitro studies have shown effectiveness against various strains, including Gram-positive and Gram-negative bacteria. The compound's activity can be compared to standard antibiotics, revealing potential as a new antibacterial agent.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N1 CompoundE. coli15 µg/mL
N1 CompoundS. aureus10 µg/mL
Standard AntibioticE. coli8 µg/mL
Standard AntibioticS. aureus5 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Mechanism : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
  • Research Findings : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, such as breast and colon cancer cells.
Cell LineIC50 (µM)Reference
HCT116 (Colon)6.2
MCF7 (Breast)27.3

Q & A

Q. What synthetic strategies are optimal for achieving high-purity synthesis of this oxalamide derivative?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., reflux conditions), solvent selection (e.g., tetrahydrofuran or dichloromethane), and inert atmospheres to prevent hydrolysis or oxidation. Key steps include coupling benzo[d][1,3]dioxol-5-yl and 4-methylpiperazine intermediates via amidation. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity, while palladium catalysts enhance regioselectivity in cross-coupling reactions .

Q. Which spectroscopic and crystallographic methods validate the structural conformation of this compound?

  • 1H/13C NMR : Confirms proton environments and carbon backbone integrity.
  • X-ray crystallography : Resolves 3D spatial arrangement, critical for predicting target binding.
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). Purity is further assessed via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be reconciled?

  • Orthogonal assays : Use surface plasmon resonance (SPR) for binding kinetics and cell-based viability assays (e.g., MTT) to correlate activity across models.
  • Cell line variability : Test in diverse cancer models (e.g., prostate LNCaP vs. pancreatic MIA PaCa-2) to identify context-dependent effects.
  • Purity verification : Ensure >95% purity via HPLC to exclude confounding byproducts .

Q. What computational approaches predict this compound’s interaction with kinase targets?

  • Molecular docking : Screen against kinase domains (e.g., PI3K, MAPK) using AutoDock Vina.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
  • QSAR modeling : Correlate substituent modifications (e.g., piperazine methylation) with inhibitory potency .

Q. How can metabolic stability be evaluated in preclinical models?

  • In vitro hepatocyte/microsome assays : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use fragmentation patterns (MS/MS) to identify hydroxylation or glucuronidation products.
  • CYP enzyme profiling : Inhibit specific isoforms (e.g., CYP3A4) to pinpoint metabolic pathways .

Q. What SAR strategies enhance pharmacokinetic properties without reducing bioactivity?

  • Backbone modifications : Introduce hydrophilic groups (e.g., hydroxyethoxy) to improve solubility.
  • Substituent tuning : Replace 2-methylbenzyl with fluorinated analogs to boost membrane permeability.
Modified RegionExample SubstituentEffect on logPBioactivity Trend
Piperazine4-Hydroxyethyl-0.5Retained IC50
Benzyl4-Fluorophenyl-0.3Improved AUC
Data derived from analogs in

Data Analysis & Experimental Design

Q. What statistical methods address variability in dose-response studies of this compound?

  • Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare efficacy across treatment groups (p<0.05 threshold).
  • Replicability : Use ≥3 biological replicates to mitigate assay noise .

Q. How can researchers design CRISPR screens to identify genetic vulnerabilities linked to this compound’s mechanism?

  • Genome-wide knockout libraries : Transduce target cells (e.g., CCRF-CEM leukemia), treat with IC50 doses, and sequence surviving populations to identify resistance genes (e.g., BCL2, mTOR).
  • Pathway enrichment analysis : Map hits to KEGG pathways (e.g., apoptosis, PI3K-AKT) .

Mechanistic Studies

Q. What techniques elucidate this compound’s role in modulating cell cycle dynamics?

  • Flow cytometry : Stain cells with propidium iodide to quantify G1/S/G2-M phase distribution.
  • Western blotting : Assess cyclin-dependent kinase (CDK) and p21/p27 expression post-treatment .

Q. How can cryo-EM resolve this compound’s binding to microtubule targets?

  • Sample preparation : Stabilize tubulin-compound complexes with GraFix.
  • Data processing : Use RELION for 3D reconstruction to visualize binding at sub-Å resolution .

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